molecular formula C11H20N2O3 B3162208 1-(2-Diethylamino-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid CAS No. 876708-73-5

1-(2-Diethylamino-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid

Cat. No. B3162208
CAS RN: 876708-73-5
M. Wt: 228.29 g/mol
InChI Key: POJLYTUISVHMDI-UHFFFAOYSA-N
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Description

1-(2-Diethylamino-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid, also known as DEAPC, is an organic compound used in various scientific research applications. It is a versatile molecule that can be used in a variety of laboratory experiments and is highly effective in its applications. DEAPC is a cyclic compound with a molecular weight of 191.2 g/mol and a melting point of 66-67°C. Its chemical formula is C10H17NO3. DEAPC is a colorless solid at room temperature and is soluble in water and ethanol.

Scientific Research Applications

Drug Delivery Systems

DEEOPC can serve as a building block for designing drug delivery systems. Its unique chemical structure allows for modification, enabling targeted drug release. Researchers have explored DEEOPC-based micelles, liposomes, and polymersomes as carriers for therapeutic agents. These systems enhance drug stability, solubility, and controlled release, improving treatment efficacy .

Responsive Nanoreactors

DEEOPC-containing polymersomes can act as nanoreactors. By incorporating stimuli-responsive components (such as pH-sensitive moieties), these polymersomes can encapsulate enzymes or catalysts. Researchers have demonstrated time-controlled and fuel-driven biocatalysis within such nanoreactors, opening avenues for enzymatic reactions in confined environments .

Artificial Cells and Organelles

DEEOPC-based polymersomes mimic cellular structures. These artificial cells can encapsulate enzymes, proteins, or other biomolecules, creating functional organelle-like compartments. Researchers explore their potential in synthetic biology, bioengineering, and biocatalysis. The permeability of DEEOPC polymersomes plays a crucial role in regulating molecular transport .

Nanomedicine

DEEOPC derivatives have been investigated for their potential in cancer therapy. Researchers modify DEEOPC to enhance tumor targeting, drug loading, and cellular uptake. These modified compounds can selectively deliver anticancer drugs to tumor cells, minimizing side effects on healthy tissues. Additionally, DEEOPC-based nanoparticles can be used for imaging and diagnostics .

Surface Coatings

DEEOPC-functionalized coatings find applications in capillary electrophoresis. By modifying capillary surfaces with DEEOPC-containing polymers, researchers can control electroosmotic flow (EOF). These coatings alter the surface charge and hydrophilicity, affecting EOF behavior. Such coatings are valuable in separation techniques and analytical chemistry .

pH-Responsive Materials

DEEOPC brushes anchored on mesoporous silica nanoparticles exhibit pH-responsive behavior. These materials can swell or collapse in response to changes in pH, making them useful for controlled drug release or targeted therapy. The pH-dependent properties of DEEOPC contribute to its versatility in designing smart materials .

properties

IUPAC Name

1-[2-(diethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-3-12(4-2)5-6-13-8-9(11(15)16)7-10(13)14/h9H,3-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJLYTUISVHMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1CC(CC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Diethylamino-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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